4-cyano-1H-pyrazole-3-carbohydrazide
Overview
Description
4-cyano-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that features a five-membered ring structure with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of the cyano and carbohydrazide groups in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of therapeutic profiles, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties .
Mode of Action
It’s known that cyanoacetic acid hydrazide, a related compound, can act as an ambident nucleophile, that is, as both an n- and c-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites; nucleophiles can attack the carbon atom of the carbonyl group (position 3) and the carbon atom of the nitrile function (position 5) .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their extensive therapeutic profile .
Pharmacokinetics
The chemical properties of the compound, such as its structure, molecular weight, and physical properties, can influence its pharmacokinetic behavior .
Result of Action
It’s known that pyrazole derivatives have shown significant inhibition of inflammation in some studies .
Action Environment
It’s known that the chemical properties of the compound, such as its structure and physical properties, can influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1H-pyrazole-3-carbohydrazide typically involves the reaction of cyanoacetic acid hydrazide with appropriate pyrazole derivatives. One common method includes the cyclocondensation of cyanoacetic acid hydrazide with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as Amberlyst-70, which is known for its thermal stability and eco-friendly attributes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as palladium or rhodium, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-cyano-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminopyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, such as aminopyrazoles, hydroxypyrazoles, and substituted pyrazoles. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
4-cyano-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: This compound is structurally similar and serves as a precursor in the synthesis of various heterocyclic compounds, including pyrazoles.
4-cyanopyrazole: Another related compound used in the synthesis of pyrazole derivatives and as a catalyst in organic reactions.
Uniqueness
4-cyano-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of cyano and carbohydrazide groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various biologically active derivatives highlights its importance in both research and industrial applications .
Properties
IUPAC Name |
4-cyano-1H-pyrazole-5-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-1-3-2-8-10-4(3)5(11)9-7/h2H,7H2,(H,8,10)(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUNSGQOBVMFJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363353 | |
Record name | 4-cyano-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321574-31-6 | |
Record name | 4-cyano-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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